5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
Overview
Description
5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a useful research compound. Its molecular formula is C15H20BNO3 and its molecular weight is 273.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that organoboron compounds, such as this one, have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
Organoboron compounds are known for their high reactivity in various transformation processes . They can interact with their targets through covalent or non-covalent interactions .
Biochemical Pathways
Organoboron compounds are known to be involved in various biological processes, including the protection of diols in the organic synthesis of drugs, the asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .
Pharmacokinetics
Organoboron compounds are known for their high stability, low toxicity, and high reactivity, which can influence their bioavailability .
Result of Action
Organoboron compounds are known to have a wide range of applications, including the treatment of tumors and microbial infections, and they can also be used to treat anticancer drugs .
Action Environment
Organoboron compounds are known to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Biochemical Analysis
Biochemical Properties
5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole plays a significant role in biochemical reactions due to its boronic ester group. This group can interact with various enzymes, proteins, and other biomolecules. For instance, boronic esters are known to inhibit serine proteases by forming a reversible covalent bond with the active site serine residue. This interaction can modulate the activity of the enzyme and has potential therapeutic applications in diseases where protease activity is dysregulated .
Additionally, this compound can interact with proteins that have nucleophilic side chains, such as cysteine and lysine residues. These interactions can lead to the formation of covalent adducts, which can alter the function of the protein and affect various cellular processes .
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting proteases, it can affect signaling pathways that rely on proteolytic processing of signaling molecules. This can lead to changes in cell proliferation, apoptosis, and differentiation .
Moreover, the formation of covalent adducts with proteins can impact gene expression by modifying transcription factors or other regulatory proteins. This can result in changes in the expression of genes involved in various cellular processes, including metabolism, cell cycle regulation, and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The boronic ester group can form reversible covalent bonds with nucleophilic residues in enzymes and proteins, leading to enzyme inhibition or activation. For instance, the inhibition of serine proteases involves the formation of a covalent bond between the boronic ester and the serine residue in the active site .
Additionally, the compound can modulate gene expression by forming covalent adducts with transcription factors or other regulatory proteins. This can alter their activity and lead to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that boronic esters can undergo hydrolysis under physiological conditions, leading to the release of the parent boronic acid and the corresponding alcohol . This degradation can affect the compound’s ability to interact with biomolecules and exert its effects.
Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and inflammation .
Threshold effects have been observed in studies, where a certain dosage is required to achieve the desired biochemical effects. Beyond this threshold, the compound’s effects can become detrimental, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. The boronic ester group can be metabolized by enzymes such as esterases, leading to the formation of the corresponding boronic acid and alcohol . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels.
The compound’s interactions with metabolic enzymes can also influence the overall metabolic profile of cells, leading to changes in energy production, biosynthesis, and detoxification processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution . For instance, boronic esters can be transported by organic anion transporters, which play a role in the cellular uptake of various organic compounds .
The localization and accumulation of the compound within specific cellular compartments can affect its activity and function. For example, the compound’s interaction with nuclear transport proteins can facilitate its entry into the nucleus, where it can modulate gene expression .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the presence of nuclear localization signals can facilitate the compound’s entry into the nucleus, where it can interact with transcription factors and other regulatory proteins .
The compound’s localization within the endoplasmic reticulum or mitochondria can also influence its effects on cellular metabolism and stress responses .
Properties
IUPAC Name |
5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)13-9-10-8-11(18-5)6-7-12(10)17-13/h6-9,17H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZMEMXVPBBRNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681927 | |
Record name | 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683229-62-1 | |
Record name | 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.